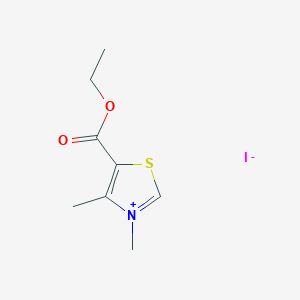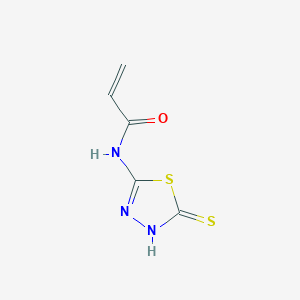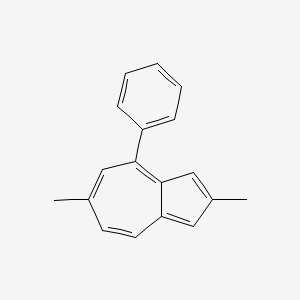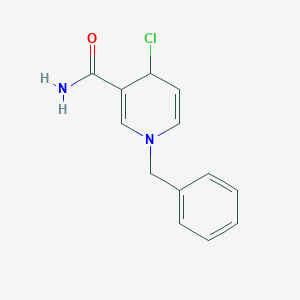![molecular formula C8H6Cl2O2 B14332792 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde CAS No. 97517-24-3](/img/structure/B14332792.png)
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dichloro-7-oxobicyclo[320]hept-2-ene-2-carbaldehyde is a chemical compound with a unique bicyclic structure It is characterized by the presence of two chlorine atoms, a ketone group, and an aldehyde group within its bicyclic framework
Métodos De Preparación
The synthesis of 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one as a starting material. The reaction conditions often include the use of solvents such as pentane and the application of reduced pressure distillation to isolate the desired product .
Análisis De Reacciones Químicas
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone and aldehyde groups to alcohols.
Aplicaciones Científicas De Investigación
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modifying the activity of these biomolecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde can be compared with similar compounds such as:
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: Shares a similar bicyclic structure but lacks the aldehyde group.
6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione: Contains an additional oxygen atom in the bicyclic ring.
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-: Features a different substitution pattern on the bicyclic framework
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
97517-24-3 |
|---|---|
Fórmula molecular |
C8H6Cl2O2 |
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
6,6-dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c9-8(10)5-2-1-4(3-11)6(5)7(8)12/h1,3,5-6H,2H2 |
Clave InChI |
YZJKHTJBJSZVEW-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2C1C(C2=O)(Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


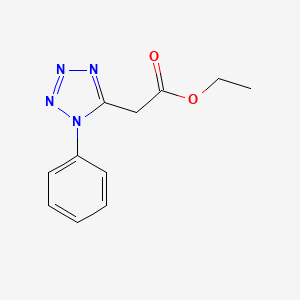
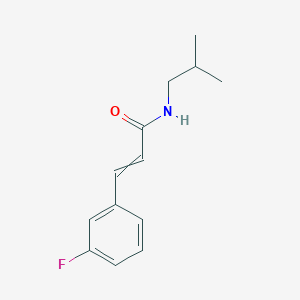
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

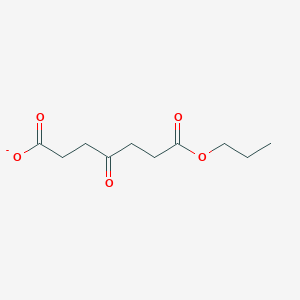
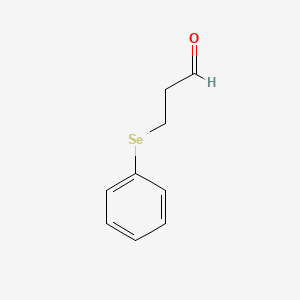
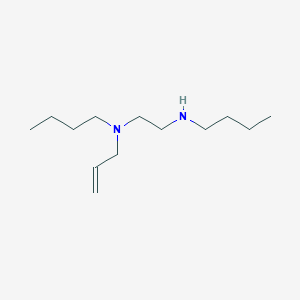
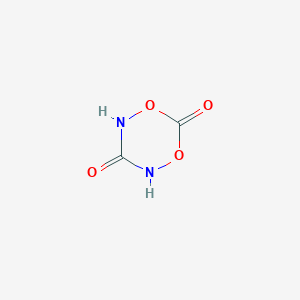
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
